molecular formula C8H8Br2 B154583 1-Bromo-4-(2-bromoethyl)benzene CAS No. 1746-28-7

1-Bromo-4-(2-bromoethyl)benzene

Cat. No. B154583
CAS RN: 1746-28-7
M. Wt: 263.96 g/mol
InChI Key: APTDRDYSJZQPPI-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromoethyl)benzene is a brominated aromatic compound that is of interest in various chemical synthesis processes. It is structurally characterized by the presence of a benzene ring substituted with a bromo group at the first position and a 2-bromoethyl group at the fourth position. This compound is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar brominated benzenes and their reactivity.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions, where bromine atoms are introduced into the benzene ring. For instance, the synthesis of 1,4-dibromo-2,5-bis(bromomethyl)benzene involves bromination with N-Bromosuccinimide (NBS) . Similarly, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized through a series of steps including bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2-bromoethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzenes is characterized by the electron-withdrawing effect of the bromine atoms, which can influence the reactivity of the compound. X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of such compounds . The presence of bromine atoms can lead to various intermolecular interactions, such as Br⋯Br, C-H⋯Br, and C-Br⋯π interactions, which can affect the packing and stability of the crystal structure .

Chemical Reactions Analysis

Brominated benzene derivatives are versatile intermediates in organic synthesis. They can undergo various reactions, including coupling reactions like the Suzuki reaction , as well as conversions to organometallic species . The presence of bromine atoms makes these compounds suitable for further functionalization through nucleophilic substitution or via the formation of aryllithium species .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by the presence of bromine substituents. These compounds typically have higher densities and melting points compared to unsubstituted benzene due to the heavy bromine atoms . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations . These properties are crucial for understanding the reactivity and stability of the compound.

Scientific Research Applications

  • Controlled Radical Polymerization of Styrene

    • Field : Polymer Chemistry
    • Application : “1-Bromo-4-(2-bromoethyl)benzene” has been used in controlled radical polymerization of styrene .
  • Asymmetric Esterification of Benzoic Acid

    • Field : Organic Chemistry
    • Application : This compound has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
  • Synthesis of Bromine Terminated Polymers

    • Field : Polymer Chemistry
    • Application : It has been used as an initiator in the synthesis of bromine terminated polystyrene and polymethoxystyrene via atom transfer radical polymerization .
  • Synthesis of Lactone Derivatives

    • Field : Organic Chemistry
    • Application : “1-Bromo-4-(2-bromoethyl)benzene” can be used as a reactant to synthesize lactone derivatives .
    • Method : The exact method of application is not specified, but the synthesis of lactone derivatives typically involves a Sn-catalyzed double carbonylation reaction .
  • Synthesis of α-Iminocarboxamides

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of α-iminocarboxamides .
    • Method : The synthesis is carried out via a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .
  • Synthesis of 1-(2′-ethylphenyl)ethanol

    • Field : Organic Chemistry
    • Application : “1-Bromo-4-(2-bromoethyl)benzene” may be used in the synthesis of 1-(2′-ethylphenyl)ethanol .
  • Synthesis of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide

    • Field : Organic Chemistry
    • Application : This compound may be used in the synthesis of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide .
  • Synthesis of 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine

    • Field : Organic Chemistry
    • Application : “1-Bromo-4-(2-bromoethyl)benzene” may be used in the synthesis of 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine .

properties

IUPAC Name

1-bromo-4-(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTDRDYSJZQPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451829
Record name 1-Bromo-4-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-bromoethyl)benzene

CAS RN

1746-28-7
Record name 1-Bromo-4-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenethyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromophenyl)ethanol (1.00 g) and tetrabromomethane (3.96 g) in tetrahydrofuran (10 ml) was added triphenylphosphine (2.87 g) at room temperature and the mixture was stirred at the same temperature for 1 hour under nitrogen. The mixture was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to give 1-bromo-4-(2-bromoethyl)benzene (2.07 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
T Hatakeyama, Y Okada, Y Yoshimoto… - Angewandte …, 2011 - Wiley Online Library
Alkynes are important structural units of various bioactive molecules and organic electronic materials as well as of versatile intermediates in organic synthesis.[1] We frequently rely on …
Number of citations: 152 onlinelibrary.wiley.com
T Hatakeyama, Y Kondo, Y Fujiwara… - Chemical …, 2009 - pubs.rsc.org
A catalytic amount of 1,2-bis(diphenylphosphino)benzene (DPPBz) achieves selective cleavage of sp3-carbon–halogen bond in the iron-catalysed cross-coupling between …
Number of citations: 72 pubs.rsc.org
C Goncalves, C Favre, P Feuardant, S Klein… - Carbohydrate …, 2015 - Elsevier
Cellulose ethers are functionalized biopolymers that are industrially produced through drastic conditions employing gaseous reactants with a high risk of industrial accident. The …
Number of citations: 12 www.sciencedirect.com
T Hatakeyama, Y Fujiwara, Y Okada, T Itoh… - Chemistry …, 2011 - journal.csj.jp
An iron(II) chloride complex possessing a sterically demanding ortho-phenylene-tethered bisphosphine ligand shows a high catalytic activity in the Kumada–Tamao–Corriu coupling of …
Number of citations: 98 www.journal.csj.jp
L Adak, T Hatakeyama, M Nakamura - Bulletin of the Chemical Society …, 2021 - journal.csj.jp
The significant progress made in the context of iron-catalyzed cross-coupling reactions in the past several years has boosted competition with well-known nickel and palladium catalyst …
Number of citations: 8 www.journal.csj.jp
K Mishiro, M Wang, S Hirata, T Fuchigami… - RSC Medicinal …, 2022 - pubs.rsc.org
As sigma receptors are highly expressed on various cancer cells, radiolabeled sigma receptor ligands have been developed as imaging and therapeutic probes for cancer. Previously, …
Number of citations: 1 pubs.rsc.org
A Petuker, C Merten, UP Apfel - European Journal of Inorganic …, 2015 - Wiley Online Library
Herein, we present the synthesis of nickel complexes with tripodal phosphine ligands, CH 3 Si(CH 2 PPh 2 ) 3 and CH 3 C(CH 2 PPh 2 ) 3 , and their application as catalysts in …
H Ren, HY Wey, M Strebl, R Neelamegam… - ACS Chemical …, 2014 - ACS Publications
Several voids exist in reliable positron emission tomography (PET) radioligands for quantification of the serotonin (5HT) receptor system. Even in cases where 5HT radiotracers exist, …
Number of citations: 61 pubs.acs.org
T Di Franco, N Boutin, X Hu - Synthesis, 2013 - thieme-connect.com
A nickel(II) pincer complex, [( Me N 2 N)Ni-Cl], was used to catalyze alkyl–alkyl and alkyl–aryl Suzuki–Miyaura coupling reactions of unactivated alkyl halides. The coupling of 9-alkyl-9-…
Number of citations: 29 www.thieme-connect.com
T Iwasaki, H Takagawa, K Okamoto, SP Singh… - …, 2014 - thieme-connect.com
The cross-coupling of alkyl (pseudo)halides with alkyl Grignard reagents is catalyzed efficiently by a cobalt(II) chloride–lithium iodide–1,3-diene catalytic system, which provides a new …
Number of citations: 25 www.thieme-connect.com

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